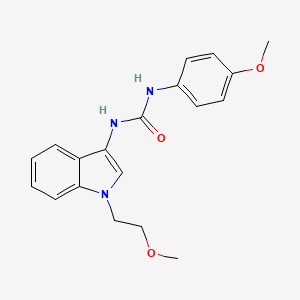![molecular formula C19H16F3N3OS B2486800 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 1211305-28-0](/img/structure/B2486800.png)
2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone is an intricate chemical compound, notable for its multifaceted applications in various scientific fields. This compound's unique structural attributes include a phenyl ring, a pyrazole group, and a trifluoromethyl-pyridinyl moiety, which together confer distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone typically involves multi-step reactions. The preparation often starts with the synthesis of intermediate compounds, which are then sequentially modified to achieve the final product. Common synthetic routes might include the preparation of pyrazole rings via cyclization reactions and the incorporation of phenyl and pyridinyl groups through coupling reactions.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound might involve optimized versions of the laboratory procedures, focusing on yield improvement and cost-effectiveness. Methods like continuous flow synthesis, which allow for better control of reaction conditions and scalability, are often employed.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: : The phenyl and pyridinyl rings can be oxidized under certain conditions.
Reduction: : Reduction reactions can modify functional groups within the compound.
Substitution: : The compound's structure allows for various substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like halogens, alkylating agents, or nucleophiles in the presence of catalysts.
Major Products Formed
The reaction products vary based on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
This compound finds extensive use in several scientific disciplines:
Chemistry: : As an intermediate in organic synthesis and material science.
Biology: : In studies related to enzyme inhibition and cellular mechanisms.
Medicine: : Potentially in drug design and pharmaceutical research.
Industry: : As a precursor for specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone exerts its effects often involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to participate in specific binding interactions and pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone include those containing:
Phenyl and pyrazole rings: : Such as 1-phenyl-3-(4-pyridyl)-1H-pyrazole.
Trifluoromethyl groups: : Like 3-(trifluoromethyl)-1-phenyl-1H-pyrazole.
Uniqueness
This compound's uniqueness lies in the combination of its functional groups and the overall structure, which imparts specific reactivity and application potential that similar compounds may lack.
This article should give you a comprehensive understanding of this compound
Properties
IUPAC Name |
2-phenyl-1-[5-[1-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-13(27-18-15(19(20,21)22)8-5-10-23-18)16-9-11-24-25(16)17(26)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXHGGOOTZFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)CC2=CC=CC=C2)SC3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2486717.png)
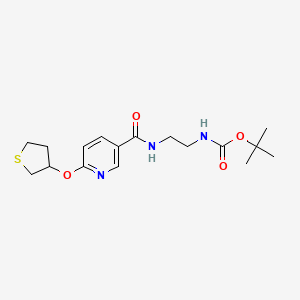
![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2486722.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)
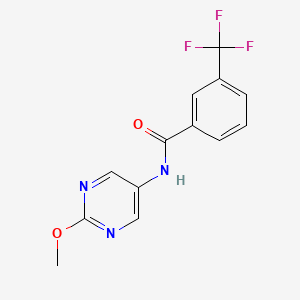


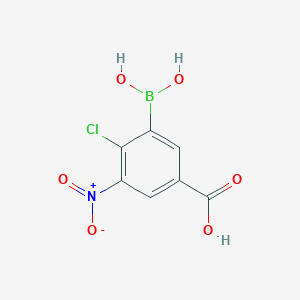
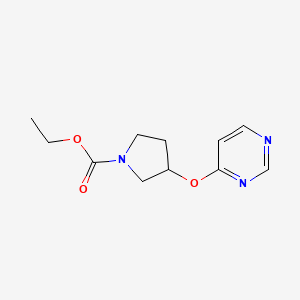

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)
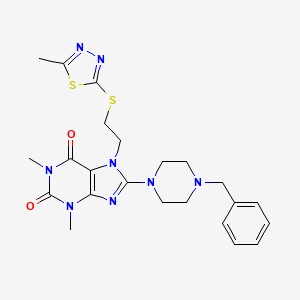
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)
